Nicotine N-oxide
Overview
Description
Nicotine N-oxide is a metabolite of nicotine, a naturally occurring alkaloid found in tobacco plants. It is formed through the oxidation of nicotine and is known for its role in the metabolism and detoxification of nicotine in the human body. This compound is less toxic than nicotine and is often studied for its potential implications in nicotine addiction and smoking cessation.
Mechanism of Action
Target of Action
Nicotine N-oxide, a primary metabolite of nicotine, primarily targets nicotinic acetylcholine receptors . These receptors are ionotropic and composed of five homomeric or heteromeric subunits . They are located on autonomic ganglia, the adrenal medulla, neuromuscular junctions, and in the brain . The interaction with these receptors plays a crucial role in the compound’s effects.
Mode of Action
This compound acts as an agonist at nicotinic acetylcholine receptors . It binds to these receptors on dopaminergic neurons in the cortico-limbic pathways . This interaction stimulates neurons and ultimately blocks synaptic transmission . The compound exerts two effects: a stimulant effect exerted at the locus ceruleus and a reward effect in the limbic system .
Biochemical Pathways
The metabolism of nicotine, including the formation of this compound, involves several biochemical pathways. The conversion of nicotine to this compound involves the enzyme flavin-containing monooxygenase 3 (FMO3) . The metabolic transformations of nicotine result in the formation of the corresponding quaternary ammonium product, which is usually more polar in nature and more water soluble than the parent base .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The metabolism of nicotine to this compound is a significant part of nicotine’s pharmacokinetics . Only about 4-7% of nicotine absorbed by smokers is metabolized to this compound . The rate of metabolism affects the level of nicotine in the body with any given rate of consumption of tobacco .
Result of Action
The result of this compound’s action is primarily the stimulation of neurons and blocking of synaptic transmission . This leads to a stimulant effect and a reward effect, contributing to the addictive properties of nicotine . The formation of this compound, a more polar and water-soluble compound, is a part of this process .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology . Furthermore, the presence of other substances, such as medications, can also affect the metabolism of nicotine and the formation of this compound .
Biochemical Analysis
Biochemical Properties
Nicotine N-oxide interacts with several enzymes and proteins. For instance, it is a substrate for flavin monooxygenase enzymes, including FMO1, FMO3, and the functional FMO2 427Q isoform . These enzymes play a crucial role in the N-oxidation of nicotine . The interaction between this compound and these enzymes is essential for its formation and subsequent metabolism .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not fully understood. Nicotine, the parent compound, has been shown to have significant effects on cell function. It influences cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. The metabolism of nicotine to this compound involves the oxidation of nicotine, a process that can be mediated by various enzymes including flavin monooxygenases . This suggests that this compound may exert its effects at the molecular level through interactions with these and potentially other biomolecules.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Studies on nicotine, the parent compound, have shown that its effects can vary with dosage
Metabolic Pathways
This compound is involved in the metabolic pathway of nicotine. It is formed through the oxidation of nicotine, a process that can be mediated by various enzymes including flavin monooxygenases . The metabolic pathways of nicotine, including the formation of this compound, are complex and involve interactions with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotine N-oxide can be synthesized by oxidizing nicotine using hydrogen peroxide in the presence of a catalytic amount of a non-oxidizing acid with a pKa value of less than 5 . This reaction typically produces a mixture of trans and cis isomers of this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves similar oxidation processes, often optimized for higher yields and purity. The use of advanced oxidation techniques and purification methods, such as liquid chromatography, ensures the consistent production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Nicotine N-oxide undergoes various chemical reactions, including:
N-Oxidation: This reaction involves the addition of an oxygen atom to the nitrogen atom in the nicotine molecule, forming this compound.
N-Methylation: This reaction involves the addition of a methyl group to the nitrogen atom, resulting in the formation of N-methylated derivatives.
N-Conjugation: This reaction involves the conjugation of this compound with other molecules, increasing its water solubility.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide is commonly used for the oxidation of nicotine to this compound.
Catalysts: Non-oxidizing acids with a pKa value of less than 5 are used as catalysts in the oxidation process.
Major Products:
Trans and Cis Isomers of this compound: These are the primary products formed during the oxidation of nicotine.
N-Methylated Derivatives: These are formed during the N-methylation reactions.
Scientific Research Applications
Nicotine N-oxide has several scientific research applications, including:
Comparison with Similar Compounds
Nicotine N-oxide is unique compared to other nicotine metabolites due to its specific oxidation state and chemical properties. Similar compounds include:
Properties
IUPAC Name |
3-[(2S)-1-methylpyrrolidin-2-yl]-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-11-6-3-5-10(11)9-4-2-7-12(13)8-9/h2,4,7-8,10H,3,5-6H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXKVHQFWVYXIC-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=C[N+](=CC=C2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=C[N+](=CC=C2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2820-55-5 | |
Record name | Nicotine N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2820-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicotine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002820555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NICOTINE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WQ7L5T6TJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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